molecular formula C13H20O2 B13956582 3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane CAS No. 583025-11-0

3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane

Cat. No.: B13956582
CAS No.: 583025-11-0
M. Wt: 208.30 g/mol
InChI Key: WPNNTDKIBHJWAU-UHFFFAOYSA-N
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Description

3-[(Bicyclo[221]hept-5-en-2-yloxy)methyl]-3-ethyloxetane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane typically involves multiple steps. One common synthetic route starts with the preparation of bicyclo[2.2.1]hept-5-en-2-one, which can be achieved through the Diels-Alder reaction of cyclopentadiene with maleic anhydride . The resulting product is then subjected to various chemical transformations, including reduction and substitution reactions, to introduce the oxetane and ethyl groups .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane exerts its effects involves interactions with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane stands out due to its unique combination of a bicyclic core and an oxetane ring. Similar compounds include:

These comparisons highlight the unique structural features and reactivity of 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

583025-11-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enyloxymethyl)-3-ethyloxetane

InChI

InChI=1S/C13H20O2/c1-2-13(7-14-8-13)9-15-12-6-10-3-4-11(12)5-10/h3-4,10-12H,2,5-9H2,1H3

InChI Key

WPNNTDKIBHJWAU-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC2CC3CC2C=C3

Origin of Product

United States

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